2,2-dibromo-N'-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-Dibromo-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and a cyclopropane ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide typically involves the bromination of alkenes or alkynes. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source under mild reaction conditions without the need for a catalyst or external oxidant . The reaction proceeds efficiently, transforming various alkene substrates into the corresponding dibrominated products with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of solid reagents like tetrapropylammonium nonabromide can facilitate rapid bromination reactions with higher selectivity and safety compared to elemental bromine .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) and oxalyl bromide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, oxalyl bromide, potassium bromide, and orthoperiodic acid. Reaction conditions often involve room temperature and short reaction times to achieve high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromohydrins, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,2-Dibromo-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dibrominated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dibromo-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms in the compound are highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant and nematicide.
1,2-Dibromopropane: A simpler dibrominated compound with applications in organic synthesis.
Uniqueness
What sets 2,2-dibromo-N’-[(1E)-1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide apart is its complex structure, which includes a cyclopropane ring and a hydrazide group
Properties
IUPAC Name |
2,2-dibromo-N-[(E)-1-(3-chlorophenyl)propylideneamino]-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2ClN2O/c1-3-11(9-5-4-6-10(17)7-9)18-19-12(20)13(2)8-14(13,15)16/h4-7H,3,8H2,1-2H3,(H,19,20)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCDGQREPIZYSV-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1(CC1(Br)Br)C)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1(CC1(Br)Br)C)/C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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